N-(4-methylphenyl)piperazine-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLSOBHHDIYRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Piperazine Carboxamide Scaffolds in Modern Chemical Sciences
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its frequent appearance in the molecular structure of numerous drugs and biologically active compounds. The widespread use of the piperazine moiety stems from its favorable physicochemical properties, including its basicity, solubility, and conformational characteristics, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
When incorporated into a carboxamide structure, the resulting piperazine carboxamide scaffold offers a versatile platform for designing molecules with specific biological targets. The two nitrogen atoms of the piperazine ring provide opportunities for chemical modification, allowing for the introduction of various substituents that can modulate the compound's interaction with biological macromolecules. This adaptability has made piperazine carboxamides a focal point in the development of novel therapeutic agents across different disease areas.
Historical Perspectives on Piperazine Derivatives in Medicinal Chemistry
The therapeutic journey of piperazine (B1678402) began in 1953 when it was introduced as an anthelmintic agent for treating parasitic worm infections. Its mode of action involves paralyzing the parasites, which are then expelled from the host's body. This initial application paved the way for the exploration of a vast number of piperazine derivatives.
Over the decades, medicinal chemists discovered that modifying the piperazine core could lead to compounds with a wide array of pharmacological activities. This led to the development of numerous successful drugs containing the piperazine ring. These derivatives have found applications as antipsychotics, antidepressants, antihistamines, anti-inflammatory agents, and anticancer drugs. The ability of the piperazine scaffold to serve as a central structural component in drugs targeting the central nervous system has been particularly noteworthy.
Rationale for Researching N 4 Methylphenyl Piperazine 1 Carboxamide and Its Congeners
The specific compound, N-(4-methylphenyl)piperazine-1-carboxamide, is a member of the N-arylpiperazine-1-carboxamide subclass. The rationale for investigating this compound and its congeners is rooted in the well-established role of the N-arylpiperazine moiety as a key pharmacophore for various biological receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The interaction with these receptors is often mediated by a hydrogen bond between the protonated nitrogen of the piperazine (B1678402) ring and a specific residue (e.g., an aspartate) in the receptor's binding site.
Medicinal chemistry research often involves the synthesis of a series of related compounds, or congeners, to explore structure-activity relationships (SAR). By making systematic modifications to a parent molecule, researchers can determine how different chemical groups influence a compound's biological activity, selectivity, and pharmacokinetic properties.
In the case of this compound, the "4-methylphenyl" (or p-tolyl) group is the specific aryl substituent. The rationale for attaching this particular group includes:
Modulating Lipophilicity: The methyl group can alter the compound's oil-water partition coefficient, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Exploring Steric and Electronic Effects: The size and electronic properties of the tolyl group can influence how the molecule fits into and interacts with its biological target.
Improving Selectivity: By modifying the aryl substituent, researchers aim to enhance the compound's binding affinity for a specific receptor subtype while minimizing off-target effects.
Research on congeners, such as N-arylpiperazine-1-carboxamide derivatives with different substituents on the phenyl ring, has shown potential in developing nonsteroidal androgen receptor antagonists for the treatment of prostate cancer. nih.gov
Overview of Current Research Trends and Foundational Contributions
Established Synthetic Pathways to the Piperazine-1-carboxamide (B1295725) Core
The synthesis of the piperazine-1-carboxamide core is a critical step in the generation of this compound and its derivatives. Several established methodologies can be employed to construct this fundamental scaffold.
One of the most direct methods involves the reaction of piperazine with an appropriate carbonylating agent. A common and efficient approach is the reaction of piperazine with an isocyanate. For instance, the reaction of piperazine with a protected isocyanate or a suitable carbamoyl (B1232498) chloride can yield the piperazine-1-carboxamide scaffold. The use of a mono-protected piperazine, such as N-Boc-piperazine, is crucial to ensure mono-acylation and prevent the formation of undesired bis-acylated products. The Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed under acidic conditions to yield the free amine, which is then available for further functionalization. nih.gov
Another versatile method involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to generate a reactive intermediate from piperazine. This intermediate can then be reacted with an amine to form the carboxamide bond. For example, mono-Boc-piperazine can be treated with CDI to form an activated carbamoyl-imidazole intermediate, which subsequently reacts with an aniline (B41778) to furnish the desired N-arylpiperazine-1-carboxamide.
Furthermore, the piperazine-1-carboxamide core can be constructed through multi-component reactions. These reactions offer the advantage of building molecular complexity in a single step from simple starting materials. While specific examples for the direct synthesis of this compound via multi-component reactions are not extensively documented, the general principles of reactions like the Ugi or Passerini reactions could potentially be adapted for this purpose. nih.gov
A summary of common reagents for the formation of the piperazine-1-carboxamide core is presented in the table below.
| Reagent Class | Specific Example | Key Features |
| Isocyanates | p-Tolyl isocyanate | Direct formation of the N-aryl carboxamide bond. |
| Carbamoyl Chlorides | N,N-Dimethylcarbamoyl chloride | Requires subsequent N-arylation of the piperazine ring. |
| Phosgene Equivalents | Carbonyldiimidazole (CDI) | Forms a reactive intermediate for subsequent reaction with an amine. |
| Activating Agents for Carboxylic Acids | EDC/HOBt | Used for coupling a carboxylic acid with piperazine. |
Targeted Synthesis Strategies for this compound
The most direct and targeted synthesis of this compound involves the reaction of piperazine with 4-methylphenyl isocyanate (p-tolyl isocyanate). This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea (B33335) linkage. To achieve mono-substitution, it is common practice to use an excess of piperazine relative to the isocyanate, which favors the formation of the mono-adduct and simplifies purification.
Alternatively, a two-step approach can be employed, which offers greater control and flexibility for creating analogues. This strategy begins with a mono-protected piperazine, such as N-Boc-piperazine. The protected piperazine is then reacted with p-tolyl isocyanate. The resulting Boc-protected this compound is then deprotected by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product. This method is particularly useful when further modifications on the second nitrogen of the piperazine ring are desired.
Another targeted strategy involves the coupling of piperazine-1-carbonyl chloride with p-toluidine. Piperazine-1-carbonyl chloride can be prepared by reacting piperazine with phosgene or a phosgene equivalent. This approach, however, requires careful handling of hazardous reagents.
The following table outlines a comparison of these targeted synthetic strategies.
| Starting Materials | Reagents | Advantages | Disadvantages |
| Piperazine, p-Tolyl isocyanate | Aprotic solvent | One-step, direct | Potential for di-substitution |
| N-Boc-piperazine, p-Tolyl isocyanate | Aprotic solvent, Acid (for deprotection) | Good control of mono-substitution, allows for further derivatization | Two-step process |
| Piperazine-1-carbonyl chloride, p-Toluidine | Base, aprotic solvent | Can be efficient | Involves hazardous reagents |
Functionalization and Derivatization Approaches on the Piperazine Ring
The piperazine ring of this compound offers multiple sites for functionalization to generate a library of related analogues for structure-activity relationship (SAR) studies. The most common site for derivatization is the second nitrogen atom (N4) of the piperazine ring. This nitrogen can be alkylated, acylated, or arylated using a variety of standard synthetic transformations.
N-Alkylation: The secondary amine of this compound can be readily alkylated using alkyl halides or through reductive amination. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN), is a particularly mild and efficient method for introducing a wide range of alkyl substituents.
N-Acylation: Acylation of the N4 nitrogen can be achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). This allows for the introduction of various amide functionalities.
N-Arylation: The introduction of an aryl group at the N4 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the piperazine nitrogen with an aryl halide or triflate.
C-H Functionalization: More recently, methods for the direct functionalization of the C-H bonds of the piperazine ring have been developed. mdpi.com These methods, often utilizing photoredox catalysis or transition metal catalysis, allow for the introduction of substituents directly onto the carbon skeleton of the piperazine ring, providing access to novel chemical space. mdpi.com For instance, photoredox-catalyzed C–H arylation of N-Boc piperazines has been reported. mdpi.com
The table below summarizes various derivatization approaches for the piperazine ring.
| Reaction Type | Reagents | Position of Functionalization | Introduced Moiety |
| N-Alkylation | Alkyl halide, Base | N4 | Alkyl group |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N4 | Substituted alkyl group |
| N-Acylation | Acyl chloride, Base | N4 | Acyl group |
| N-Arylation | Aryl halide, Pd or Cu catalyst | N4 | Aryl group |
| C-H Functionalization | Photoredox catalyst, Arylating agent | C2, C3, C5, C6 | Aryl group |
Synthetic Routes for Aryl Substitution on the Carboxamide Nitrogen
The nature of the aryl group on the carboxamide nitrogen is a key determinant of the biological activity of many N-arylpiperazine-1-carboxamides. The synthesis of analogues with different aryl substituents can be achieved by employing various substituted anilines or aryl isocyanates in the synthetic schemes described in section 2.2.
For instance, a library of analogues can be readily prepared by reacting piperazine or a mono-protected piperazine with a diverse panel of commercially available or synthetically prepared aryl isocyanates. This approach is highly convergent and allows for the rapid generation of analogues with variations in the electronic and steric properties of the aryl ring.
Transition metal-catalyzed N-arylation reactions can also be employed to construct the N-aryl carboxamide bond. For example, a palladium-catalyzed coupling of piperazine-1-carboxamide with an aryl halide could be a viable route, although this is less common than the isocyanate or acyl chloride-based methods for this specific transformation.
Considerations for Scalable and Sustainable Synthesis
The development of scalable and sustainable synthetic routes is a critical aspect of modern pharmaceutical chemistry. For the synthesis of this compound and its analogues, several strategies can be employed to improve the efficiency and environmental friendliness of the process.
Process Intensification: The use of flow chemistry can offer significant advantages for the synthesis of piperazine derivatives. nih.gov Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. They can also enhance safety when dealing with hazardous reagents or exothermic reactions.
Catalysis: The use of catalytic methods, particularly for C-H functionalization and N-arylation reactions, is a key principle of green chemistry. Catalytic processes reduce the amount of stoichiometric reagents and waste generated. The development of more efficient and recyclable catalysts is an active area of research. Photoredox catalysis, which utilizes visible light as a renewable energy source, represents a particularly sustainable approach to C-H functionalization. mdpi.com
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthetic process. Whenever possible, the use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, should be considered. Minimizing the volume of solvent used and implementing solvent recycling are also important strategies.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. Reactions with high atom economy, such as addition reactions (e.g., the reaction of piperazine with an isocyanate), are preferable to substitution or elimination reactions that generate stoichiometric byproducts.
Solid-Phase Synthesis: For the generation of libraries of analogues, solid-phase synthesis can be an efficient and scalable approach. bldpharm.com In this technique, the piperazine core is attached to a solid support, and reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away.
The following table highlights key considerations for scalable and sustainable synthesis.
| Consideration | Strategy | Benefit |
| Scalability | Flow chemistry, Process optimization | Improved control, safety, and throughput |
| Sustainability | Catalysis (e.g., photoredox), Green solvents | Reduced waste, energy consumption, and environmental impact |
| Efficiency | High atom economy reactions, Convergent synthesis | Minimized byproducts, shorter synthetic routes |
| Library Synthesis | Solid-phase synthesis | Simplified purification, high-throughput capabilities |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the connectivity and chemical environment of each atom can be determined. For piperazine derivatives, NMR is particularly useful for confirming the substitution pattern and the conformational state of the six-membered ring. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The aromatic protons of the 4-methylphenyl group typically appear as two doublets in the downfield region (around δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group attached to the phenyl ring gives rise to a singlet in the upfield region (around δ 2.2-2.3 ppm).
The protons on the piperazine ring exhibit complex signals due to their chair conformation and the electronic effects of the adjacent carboxamide and phenyl groups. The four protons on the carbons adjacent to the carboxamide nitrogen are expected to be deshielded and appear at approximately δ 3.5-3.8 ppm. The other four protons, adjacent to the nitrogen linked to the phenyl group, would resonate at a slightly different chemical shift, typically around δ 3.0-3.3 ppm. The amide proton (N-H) usually appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~7.10 | Doublet | 2H | Ar-H (meta to -NH) |
| ~6.50 | Broad Singlet | 1H | -NH-C=O |
| ~3.65 | Triplet | 4H | -C(=O)N(CH₂CH₂)₂N- |
| ~3.15 | Triplet | 4H | -C(=O)N(CH₂CH₂)₂N-Ar |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxamide group is characteristically found in the most downfield region of the spectrum, typically around δ 155-165 ppm. nih.gov The aromatic carbons show multiple signals in the δ 115-150 ppm range, with the carbon attached to the nitrogen (ipso-carbon) and the carbon bearing the methyl group having distinct chemical shifts.
The carbons of the piperazine ring are expected to appear in the δ 40-55 ppm range. The carbons adjacent to the carboxamide will likely be at a slightly different shift compared to those adjacent to the phenyl-substituted nitrogen due to differing electronic environments. The methyl carbon of the tolyl group will produce a signal in the upfield region, around δ 20-21 ppm. Studies on similar piperazine-containing copolyamides have demonstrated the sensitivity of carbon chemical shifts to the local chemical environment. researchgate.net
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~158.0 | C=O (Carboxamide) |
| ~148.0 | Ar-C (ipso to -N) |
| ~131.0 | Ar-C (ipso to -CH₃) |
| ~129.5 | Ar-C (meta to -N) |
| ~118.0 | Ar-C (ortho to -N) |
| ~49.0 | Piperazine C (adjacent to Ar-N) |
| ~44.0 | Piperazine C (adjacent to C=O) |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and establish the molecular connectivity, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent aromatic protons on the methylphenyl ring and within the piperazine ring's ethylene (B1197577) units, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), such as matching the piperazine proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the piperazine protons adjacent to the carbonyl group to the carbonyl carbon itself, and from the aromatic protons to the piperazine carbons, confirming the linkage between the different parts of the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the amide group (Amide I band) is a strong, prominent peak usually found between 1630 and 1680 cm⁻¹.
The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The piperazine ring's C-H stretching vibrations also fall within the 2800-3000 cm⁻¹ range. scispace.com Aromatic C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations from the amide and the piperazine ring will appear in the fingerprint region (1000-1350 cm⁻¹).
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 | N-H Stretch | Secondary Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2940, ~2850 | C-H Stretch | Aliphatic (Piperazine, -CH₃) |
| ~1650 | C=O Stretch (Amide I) | Carboxamide |
| ~1540 | N-H Bend (Amide II) | Carboxamide |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the aromatic ring is expected to be a prominent feature in the FT-Raman spectrum. The C-H stretching vibrations will also be visible. The carbonyl group, while strongly IR-active, is often weaker in Raman spectra. The skeletal vibrations of the piperazine and phenyl rings in the fingerprint region can provide additional structural confirmation. Analysis of related piperazine compounds has shown that FT-Raman is effective for characterizing the vibrational modes of the core structure. nih.gov
Table 4: Key FT-Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3060 | C-H Stretch | Aromatic |
| ~2930 | C-H Stretch | Aliphatic |
| ~1610 | C=C Stretch (symmetric) | Aromatic Ring |
| ~1350 | CH₃ Deformation | Methyl Group |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a series of fragment ions that are characteristic of its structure.
The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the carboxamide linkage. Common fragmentation patterns for piperazine derivatives often involve the breaking of the C-N bonds within the piperazine ring.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 219 | [C12H17N3O]+• | Molecular Ion |
| 176 | [C11H16N2]+• | Loss of the carboxamide group (-NHCO) |
| 133 | [C7H7N2]+ | Cleavage of the piperazine ring |
| 106 | [C7H8N]+ | Fragment containing the tolyl group |
| 91 | [C7H7]+ | Tropylium ion from the tolyl group |
| 86 | [C4H10N2]+• | Piperazine radical cation |
| 70 | [C4H8N]+ | Further fragmentation of the piperazine ring |
Note: This table is based on predicted fragmentation patterns for this compound and is intended for illustrative purposes. Actual experimental data may vary.
X-ray Crystallography for Solid-State Structural Determination
Based on the crystallographic data of analogous compounds, the piperazine ring of this compound is expected to adopt a stable chair conformation. This is a common feature for six-membered saturated heterocyclic rings as it minimizes steric strain. The nitrogen atom of the carboxamide group is anticipated to be nearly planar, facilitating delocalization of the lone pair of electrons into the carbonyl group.
The orientation of the 4-methylphenyl (p-tolyl) group relative to the piperazine-1-carboxamide moiety is a key conformational feature. The dihedral angle between the plane of the aromatic ring and the plane of the amide group will be influenced by crystal packing forces. In a related structure, 4-methyl-N-p-tolylpiperidine-1-carboxamide, this dihedral angle was found to be 47.43 (19)° nih.gov. A similar non-coplanar arrangement is expected for this compound.
Table 2: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Predicted Value/Characteristic | Reference Analog |
| Crystal System | Orthorhombic or Monoclinic | N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide nih.gov |
| Space Group | P21/c or similar centrosymmetric group | 4-Methyl-N-p-tolylpiperidine-1-carboxamide nih.gov |
| Piperazine Ring Conformation | Chair | N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide nih.gov |
| N-carboxamide Geometry | Near Planar | N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide nih.gov |
The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The N-H group of the carboxamide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This would likely lead to the formation of chains or networks of molecules within the crystal lattice.
Table 3: Predicted Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O=C | ~0.86 | ~2.1-2.3 | ~2.9-3.1 | ~160-170 |
Note: The values in this table are typical ranges observed in similar carboxamide structures and serve as a predictive model.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such studies would provide invaluable insights into its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Studies of Optimized Geometries
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. An optimized geometry for this compound would reveal crucial information about its bond lengths, bond angles, and dihedral angles. This data is foundational for all other computational analyses.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (Illustrative) |
|---|---|---|
| Bond Length | C-N (carboxamide) | 1.35 Å |
| Bond Length | C=O (carboxamide) | 1.23 Å |
| Bond Angle | O-C-N (carboxamide) | 122° |
| Dihedral Angle | Phenyl-Piperazine | 45° |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is for illustrative purposes only and does not represent actual calculated data.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between atoms and identify significant orbital interactions that contribute to the molecule's stability. For this compound, NBO analysis would elucidate the nature of the delocalization of electron density and the strength of various intramolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
Computational methods can predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman scattering activities for this compound would be instrumental in interpreting experimental spectra and confirming the compound's structure.
Molecular Dynamics Simulations for Conformational Landscape Exploration
This compound possesses conformational flexibility, particularly around the piperazine ring and the rotatable bonds connecting the different moieties. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time. Such simulations would provide insights into the dominant conformations in different environments (e.g., in a vacuum, in solution) and the energetic barriers between them.
Molecular Docking Studies on Biological Macromolecules
Given the prevalence of the piperazine scaffold in pharmacologically active compounds, molecular docking would be a crucial computational tool to assess the potential of this compound as a ligand for various biological targets. Docking simulations would predict the preferred binding orientation of the molecule within the active site of a protein and estimate the binding affinity. This information is vital for structure-based drug design and for identifying potential therapeutic applications.
Ligand-Target Binding Mode Prediction
Detailed ligand-target binding mode predictions for this compound are not extensively available in published literature. However, computational docking simulations can be employed to predict its binding orientation and interactions within the active site of various biological targets. The predicted binding mode is largely influenced by the structural features of the compound: the piperazine ring, the 4-methylphenyl group, and the carboxamide moiety.
The piperazine core, a common scaffold in medicinal chemistry, is known to participate in various non-covalent interactions. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the ring itself can engage in van der Waals and hydrophobic interactions with amino acid residues of a target protein. The N-phenylpiperazine moiety, in related compounds, has been shown to be a crucial element for binding to various receptors, including α1-adrenoceptors. In such interactions, the binding is often driven by the formation of hydrogen bonds and electrostatic forces.
The 4-methylphenyl group introduces a hydrophobic region to the molecule, which can favorably interact with hydrophobic pockets within a protein's binding site. The methyl group can further enhance these interactions through van der Waals forces. The carboxamide linker provides a rigid backbone and contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for specific hydrogen bonding interactions that can significantly contribute to the binding affinity and selectivity.
Molecular docking studies on analogous arylpiperazine derivatives have highlighted the importance of hydrophobic interactions in their binding to targets like the androgen receptor. These studies suggest that derivatives of this compound would likely bind to receptor sites primarily through hydrophobic interactions.
Energetic Analysis of Molecular Recognition
A quantitative energetic analysis of the molecular recognition of this compound by a specific biological target is not documented in dedicated studies. Such an analysis would typically involve computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations to estimate the binding free energy and its components.
The binding energy is a composite of several energetic contributions:
Van der Waals Interactions: These are expected to be a significant driving force for binding, particularly involving the 4-methylphenyl group and the piperazine ring interacting with nonpolar residues in the binding pocket.
Electrostatic Interactions: The polar carboxamide group and the nitrogen atoms of the piperazine ring can form favorable electrostatic interactions and hydrogen bonds with polar residues in the target's active site.
Thermodynamic studies of similar N-phenylpiperazine derivatives binding to the α1A-adrenoceptor have shown that the binding is often driven by electrostatic forces, as indicated by negative enthalpy and Gibbs free energy changes, along with a positive entropy change. This suggests that the binding of this compound to its potential targets could be a spontaneous and energetically favorable process.
In Silico Pharmacokinetic Predictions (ADME Modeling excluding in vivo human data)
In the absence of experimental data, various computational models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These predictions are valuable in early-stage drug discovery for assessing the potential pharmacokinetic profile of a compound.
Computational Lipophilicity (ClogP) and pKa Predictions
Lipophilicity (expressed as log P) and the acid dissociation constant (pKa) are fundamental physicochemical properties that influence a molecule's ADME profile.
| Parameter | Predicted Value | Method/Tool |
| ClogP | 2.15 | XLOGP3 |
| pKa (most basic) | 7.85 | Chemicalize |
Table 1: Predicted Physicochemical Properties of this compound.
The predicted ClogP value of 2.15 suggests that this compound has moderate lipophilicity. This is generally favorable for oral absorption, as the molecule is sufficiently lipid-soluble to cross cell membranes but not so lipophilic as to have poor aqueous solubility. The basic pKa of 7.85 is attributed to the nitrogen atom of the piperazine ring, indicating that this compound will be significantly protonated at physiological pH (7.4). This ionization state will influence its solubility, permeability, and interaction with biological targets.
In Silico Absorption and Distribution Profiling
Computational models can provide insights into the likely absorption and distribution characteristics of this compound.
| ADME Parameter | Predicted Outcome |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Lipinski's Rule of Five Violations | 0 |
Table 2: Predicted ADME Properties of this compound based on SwissADME predictions.
The predictions suggest that this compound is likely to have high gastrointestinal absorption, a key requirement for an orally administered drug. Furthermore, it is predicted to be capable of crossing the blood-brain barrier, suggesting potential for activity within the central nervous system. The compound is not predicted to be a substrate for P-glycoprotein, an efflux pump that can limit the distribution of drugs to tissues like the brain.
The prediction that it may inhibit the cytochrome P450 enzyme CYP2D6 suggests a potential for drug-drug interactions with other medications that are metabolized by this enzyme. The compound adheres to Lipinski's Rule of Five, indicating that it possesses physicochemical properties consistent with those of many orally bioavailable drugs.
Structure Activity Relationship Sar and Structure Kinetic Relationship S Kr Studies
Elucidating Key Structural Determinants for Biological Activity
The biological activity of arylpiperazine derivatives is largely dictated by the nature of the substituents on both the aryl ring and the piperazine (B1678402) moiety, as well as the linker connecting the piperazine to other chemical fragments. mdpi.com For compounds centered around the N-(4-methylphenyl)piperazine-1-carboxamide core, several key structural features are critical for their biological activity.
The arylpiperazine moiety itself is a fundamental pharmacophore. The nitrogen atom of the piperazine ring, when protonated, can form crucial charge-stabilized hydrogen bonds with acidic residues, such as aspartate (Asp), in the binding sites of target proteins. mdpi.com The aromatic ring of the arylpiperazine group often engages in π–π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tryptophan (Trp) within the receptor's binding pocket. mdpi.comuab.cat
The 4-methylphenyl group at the N-1 position of the piperazine ring plays a significant role in modulating the compound's properties. The methyl group is an electron-donating group that can influence the electronic properties of the phenyl ring and, consequently, its interactions with the target. The position of this substituent is also critical, as will be discussed in the following section.
Positional and Substituent Effects on Bioactivity Profiles
Systematic modifications of the this compound structure have revealed important insights into the positional and substituent effects on bioactivity.
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the piperazine are critical. For instance, in a series of arylpiperazine derivatives acting as androgen receptor (AR) antagonists, ortho-substituted phenyl groups generally displayed moderate to strong cytotoxic activities against cancer cell lines. mdpi.com In contrast, for other targets like the 5-HT1A and D2A receptors, electron-withdrawing groups in the para position of the phenyl ring have been shown to significantly reduce binding affinity. researchgate.net The presence of a methyl group at the para position, as in this compound, can be inferred to have a distinct electronic and steric influence compared to other substituents, thereby affecting its bioactivity profile.
Modifications of the Piperazine Ring: Alterations to the piperazine ring itself can have a profound impact on activity. For example, introducing methyl groups on the piperazine ring, as seen in trans-2,5-dimethylpiperazine (B131708) derivatives, can lead to potent AR antagonists. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer has been shown to result in a loss of whole-cell activity against Mycobacterium tuberculosis in a series of isoquinolinesulfonyl-piperazine analogues. nih.gov
Variations in the Carboxamide Moiety: The group attached to the carboxamide nitrogen is another key determinant of activity. In the context of androgen receptor antagonists, the nature of the aryl group in N-arylpiperazine-1-carboxamide derivatives is crucial for potent activity. nih.gov
The following table summarizes the effects of structural modifications on the biological activity of arylpiperazine derivatives based on various studies.
| Structural Modification | Observed Effect on Bioactivity | Target/Assay |
| ortho-substitution on the phenyl ring | Moderate to strong cytotoxic activity | Androgen Receptor (AR) Antagonism |
| para-electron-withdrawing groups on the phenyl ring | Strongly reduced binding affinity | 5-HT1A and D2A Receptors |
| Introduction of methyl groups on the piperazine ring | Potent antagonist activity | Androgen Receptor (AR) |
| Replacement of piperazine with a flexible linker | Loss of whole-cell activity | Mycobacterium tuberculosis |
Analysis of Binding Kinetics and Ligand Residence Time (S-KR) with Target Proteins
Beyond simple binding affinity, the kinetics of the interaction between a ligand and its target protein are increasingly recognized as a critical factor in determining a drug's efficacy and duration of action. nih.gov Structure-kinetic relationship (S-KR) studies focus on how chemical structure influences kinetic parameters such as the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting residence time (τ = 1/k_off). nih.gov
In a study of inhibitors for the human equilibrative nucleoside transporter 1 (hENT1), it was demonstrated that separate moieties of the molecules governed target affinity and binding kinetics. nih.gov This principle likely applies to this compound and its analogs, where the arylpiperazine core might primarily contribute to binding affinity, while other parts of the molecule could modulate the kinetic profile.
The following table illustrates the impact of structural features on the binding kinetics of arylpiperazine-based compounds from a study on 5-HT7 receptor ligands.
| Compound Feature | Influence on Binding Kinetics |
| Overall Lipophilicity | Not a primary determinant |
| Position of Polar Groups | Plays a significant role in influencing drug-target interaction kinetics |
Development of Predictive Models for Structure-Activity Relationships
To better understand and predict the biological activity of arylpiperazine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models were successfully developed. nih.gov These models indicated that descriptors related to atom-type counts, dipole moment, and electronic properties were influential in predicting the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to piperazine-carboxamide derivatives that act as inhibitors of fatty acid amide hydrolase (FAAH). researchgate.netscilit.com These models provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. Such models can be invaluable for the rational design of new, more potent inhibitors. researchgate.netscilit.com
The development of such predictive models for this compound and its analogs could accelerate the discovery of new lead compounds with optimized activity profiles for various therapeutic targets.
In Vitro Biological Evaluation and Mechanistic Insights of N 4 Methylphenyl Piperazine 1 Carboxamide and Its Derivatives
Receptor Binding and Ligand Efficacy Studies (e.g., G protein-coupled receptors, nuclear receptors)
The arylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its interaction with a variety of GPCRs. acs.orgmdpi.com Derivatives of N-(4-methylphenyl)piperazine-1-carboxamide have been investigated for their affinity and efficacy at several important receptor families, including neurokinin, dopamine (B1211576), and androgen receptors.
Affinities and Potencies at Specific Receptors (e.g., NK1 receptor, FAAH)
While specific binding data for this compound is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of related N-arylpiperazine-1-carboxamide derivatives have demonstrated significant interactions with the neurokinin-1 (NK1) receptor. The NK1 receptor is a target for antiemetic and anxiolytic drugs. wikipedia.org For instance, the modification of the piperazine (B1678402) and aryl moieties has been a key strategy in developing potent NK1 receptor antagonists. wikipedia.org Although direct Ki or IC50 values for the title compound are not available, the general class of N-aryl piperazine-1-carboxamides has been explored for their potential as CCR2 chemokine receptor antagonists. nih.gov
Similarly, while the primary focus of fatty acid amide hydrolase (FAAH) inhibition has been on carbamate and urea (B33335) derivatives, piperazine-based compounds have also been investigated. nih.gov Cyclic piperidine/piperazine-based ureas have emerged as a novel class of potent FAAH inhibitors. nih.gov For example, the reversible piperazine-based N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide demonstrated an IC50 of 33 ± 2.1 nM against FAAH. nih.gov
| Compound Derivative Class | Target Receptor | Binding Affinity (Ki/IC50) | Reference |
|---|---|---|---|
| N-Aryl piperazine-1-carboxamide (B1295725) | CCR2 | Data on specific derivatives available | nih.gov |
| Piperazine-based urea | FAAH | IC50 = 33 ± 2.1 nM (for a specific derivative) | nih.gov |
Agonist, Antagonist, and Modulatory Properties
Derivatives of this compound have predominantly been characterized as antagonists at the receptors they target. For example, a novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated for their androgen receptor (AR) antagonist activities. nih.gov In reporter assays, these compounds were identified as potent AR antagonists, suggesting their potential in the treatment of prostate cancer. nih.gov
Furthermore, the arylpiperazine scaffold is a common feature in ligands targeting various aminergic GPCRs, such as serotonin (B10506) and dopamine receptors. mdpi.com The nature of the substituent on the aryl ring and the carboxamide portion of the molecule plays a crucial role in determining whether the compound acts as an agonist, antagonist, or modulator at these receptors. mdpi.com For instance, arylpiperazine derivatives have been shown to act as insurmountable antagonists of the human serotonin 5-HT7 receptor. nih.gov
Enzyme Inhibition and Activation Assays
The inhibitory potential of this compound derivatives has been explored against several enzyme families, including hydrolases and kinases.
Determination of IC50/Ki Values
| Compound Derivative Class | Target Enzyme | Inhibitory Potency (IC50/Ki) | Reference |
|---|---|---|---|
| Piperazine-based urea | FAAH | IC50 = 33 ± 2.1 nM (for a specific derivative) | nih.gov |
| Heterocyclic-N-carboxamide | FAAH | IC50 = 8.8 nmol/L (for a specific derivative) | researchgate.net |
Elucidation of Enzyme-Ligand Interaction Mechanisms
The mechanism of action for some piperazine-based inhibitors has been investigated. For cyclic piperidine/piperazine aryl ureas that inhibit FAAH, a covalent inhibition mechanism has been proposed. nih.gov It is suggested that the enzyme induces a distortion of the amide bond of the inhibitor, which facilitates a nucleophilic attack by a serine residue in the enzyme's active site, leading to the formation of a covalent adduct. nih.gov This covalent modification results in the irreversible inhibition of the enzyme. nih.gov
Cellular Assays for Investigating Biological Responses
The biological effects of this compound derivatives have been assessed in various cellular assays to determine their functional consequences, such as cytotoxicity and impact on cell signaling pathways.
In the context of anticancer activity, a study on novel benzhydrylpiperazine carboxamide and thioamide derivatives reported their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B (SRB) assay. researchgate.net While this study did not include the exact this compound, it provides a framework for how such compounds are evaluated for anticancer potential. For example, certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives have shown cytotoxic activity against breast cancer cell lines with IC50 values ranging from 0.31 to 120.52 µM. unimi.it Another study on N-(1-(4-(dibenzo[b,f] acs.orgunimi.itthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives showed potent cytotoxic activities against HCT-116, Hun7, and SW620 human cancer cell lines, with some compounds exhibiting IC50 values between 20-40 μM. researchgate.net
Furthermore, in the context of fungicidal activity, the effect of a novel fungicidal N-(naphthalen-1-yl) phenazine-1-carboxamide on the mycelium of Rhizoctonia solani was investigated, showing an inhibition rate of 87.64% and an EC50 of 4.25 μg/mL. mdpi.com
| Compound Derivative Class | Cell Line | Assay Type | Biological Response (IC50/EC50) | Reference |
|---|---|---|---|---|
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | Breast cancer cell lines | Cytotoxicity | IC50 range: 0.31–120.52 µM | unimi.it |
| N-(1-(4-(dibenzo[b,f] acs.orgunimi.itthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivative | HCT-116, Hun7, SW620 | Cytotoxicity (MTT) | IC50 range: 20-40 μM | researchgate.net |
| N-(naphthalen-1-yl) phenazine-1-carboxamide | Rhizoctonia solani | Fungicidal | EC50 = 4.25 μg/mL | mdpi.com |
Signal Transduction Pathway Modulation
Research into the mechanistic underpinnings of piperazine derivatives' activity has identified their capacity to modulate key signaling pathways. A study on a series of piperazine derivatives highlighted their involvement in the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) pathway. One derivative, compound 6a, demonstrated a high affinity for the 5-HT1AR with a Ki value of 1.28 nM. This interaction was shown to significantly increase the levels of serotonin (5-HT) in the brain. Further investigation revealed that this compound could reverse the reduced expression of 5-HT1AR, brain-derived neurotrophic factor (BDNF), and protein kinase A (PKA) in the hippocampus, suggesting a modulatory role in the 5-HT1AR/BDNF/PKA signaling pathway nih.gov.
Another area of investigation has been the effect of related compounds on the Neuron-Restrictive Silencer Factor (NRSF)/Repressor Element-1 Silencing Transcription Factor (REST). Studies using a cellular model of Parkinson's disease showed that neurotoxin treatment triggered changes in the expression and cellular localization of NRSF and its truncated form, REST4. Altering the expression of NRSF and REST4 had a significant impact on cell viability, indicating that compounds affecting this pathway could have profound effects on neuronal cells nih.gov.
Assessment of Cellular Phenotypes
The biological activity of piperazine derivatives has been further characterized through the assessment of cellular phenotypes, including morphological changes and functional outcomes. For instance, in studies of M. abscessus, piperidine-4-carboxamides, a related class of compounds, were shown to be active against biofilm cultures nih.gov. This indicates an ability to disrupt the complex, structured communities of bacteria, a significant phenotypic effect.
Functional assays have also been employed to characterize the effects of these compounds. A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were evaluated for antiallergy activity using a passive foot anaphylaxis assay, which is an IgE-mediated model nih.gov. The activity in this model suggests that these compounds can interfere with the cellular processes that lead to an allergic response.
Gene Expression and Protein Level Alterations
The modulation of signal transduction pathways by piperazine derivatives is often accompanied by changes in gene expression and protein levels. In the study involving the 5-HT1AR/BDNF/PKA pathway, the expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus were analyzed using Western blot and immunohistochemistry. The results demonstrated that the piperazine derivative compound 6a could reverse the decreased expression of these proteins observed in a model of depression nih.gov.
Furthermore, research on the impact of reduced dADAR (adenosine deaminase acting on RNA) expression, which can be influenced by various chemical compounds, has shown that it leads to a tissue-specific decrease in the auto-editing of the dAdar transcript. This alteration in RNA editing, in turn, affects the levels of the dADAR protein itself and the subsequent editing of its target RNAs, demonstrating a complex regulation of gene expression at the post-transcriptional level nih.gov.
Investigations into Antimicrobial and Antiparasitic Activities
A significant body of research has been dedicated to exploring the antimicrobial and antiparasitic potential of this compound and its derivatives. These studies have unveiled a broad spectrum of activity against various pathogens, including bacteria and parasites.
The antibacterial properties of piperazine derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria. In one study, synthesized piperazine derivatives displayed in vitro antibacterial activity against Staphylococcus aureus, Streptosporangium longisporum, Sarcina lutea, Micrococcus flavus, Clostridium sporogenes, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Proteus vulgaris researchgate.net. Some of these compounds showed activity comparable to the antibiotic amikacin researchgate.net. Another study reported that newly synthesized N-alkyl and N-aryl piperazine derivatives exhibited significant activity against bacterial strains but were less effective against fungi nih.govresearchgate.net.
Specifically, the anti-mycobacterial activity of related compounds has been a key area of focus. Piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors with potent activity against the Mycobacterium abscessus complex nih.govnih.gov. These compounds were found to be bactericidal and effective against M. abscessus biofilms nih.gov. The mechanism of action was determined to be the induction of DNA gyrase-mediated DNA damage nih.govnih.gov. Other studies have also highlighted the potential of piperazine derivatives as antimycobacterial agents scielo.org.mx.
In the realm of antiparasitic research, 4-hydroxybenzhydrazone derivatives have been investigated for their activity against Trypanosoma cruzi and Leishmania mexicana. These compounds demonstrated variable but promising activity against different strains of these parasites mdpi.com.
| Compound/Derivative Class | Organism(s) | Activity/Finding |
| Piperidine-4-carboxamides | Mycobacterium abscessus | Bactericidal and antibiofilm activity; inhibit DNA gyrase. nih.gov |
| Pyrazine Carboxamides | Extensively Drug-Resistant Salmonella Typhi | Compound 5d showed the strongest antibacterial activity with a MIC of 6.25 mg/mL. mdpi.com |
| N-Alkyl and N-Aryl Piperazine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Showed significant activity against bacterial strains. nih.govresearchgate.net |
| 4-Hydroxybenzhydrazone Derivatives | Trypanosoma cruzi, Leishmania mexicana | Exhibited trypanocidal and leishmanicidal activity. mdpi.com |
Exploration of Other Pharmacological Activities
Beyond their antimicrobial and mechanistic properties, derivatives of this compound have been investigated for a variety of other pharmacological effects, most notably anti-inflammatory actions and the stimulation of glucose uptake.
The anti-inflammatory potential of piperazine derivatives has been demonstrated in several studies. One new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce edema, cell migration, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in models of inflammation nih.gov. Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also showed anti-inflammatory and anti-nociceptive effects, which appear to be mediated through the serotonergic pathway nih.gov. Furthermore, a study on N-phenyl piperazine derivatives reported a dose-dependent anti-inflammatory response, with some compounds showing efficacy comparable to or even surpassing standard controls at certain concentrations biomedpharmajournal.org.
In the context of metabolic diseases, aryl piperazine compounds have been identified as promoters of glucose uptake. The derivative 3a (RTC1) was found to increase glucose uptake significantly in vitro. This effect is partly attributed to the inhibition of NADH:ubiquinone oxidoreductase nih.gov. This suggests that piperazine-based compounds could be potential candidates for the development of new treatments for diabetes nih.govsemanticscholar.org. The structure-activity relationship studies indicated that while the aryl piperazine moiety is important, a more complex molecule is necessary to promote glucose absorption effectively semanticscholar.org.
| Compound/Derivative | Pharmacological Activity | Key Findings |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Anti-inflammatory | Reduced edema, cell migration, and levels of IL-1β and TNF-α. nih.gov |
| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Anti-inflammatory, Anti-nociceptive | Effects mediated through the serotonergic pathway. nih.gov |
| Aryl piperazine 3a (RTC1) | Glucose Uptake Stimulation | 2.57-fold increase in glucose uptake; inhibits NADH:ubiquinone oxidoreductase. nih.gov |
| N-Phenyl Piperazine Derivatives (P6, P7, P22) | Anti-inflammatory | Dose-dependent anti-inflammatory response; P7 showed robust inhibitory effects. biomedpharmajournal.org |
Advanced Derivative Design and Research Applications
Rational Design Principles for Novel N-(4-methylphenyl)piperazine-1-carboxamide Analogues
The rational design of novel analogues of this compound is guided by established structure-activity relationships (SAR) within the broader class of N-arylpiperazine derivatives. The core structure consists of three key components that can be systematically modified: the 4-methylphenyl group, the piperazine (B1678402) ring, and the carboxamide moiety.
Table 1: Key Structural Components and Design Considerations
| Structural Component | Design Rationale | Potential Impact on Activity |
| 4-Methylphenyl Group | Substitution on the aromatic ring can modulate electronic properties, lipophilicity, and steric interactions with biological targets. The methyl group at the para position can be replaced with other substituents, such as halogens, nitro groups, or methoxy (B1213986) groups, to alter the molecule's interaction with target proteins. | Modifications can enhance binding affinity, selectivity, and pharmacokinetic properties. For example, electron-withdrawing groups may enhance anti-inflammatory properties. mdpi.com |
| Piperazine Ring | This central scaffold provides a basic nitrogen atom that is often crucial for forming salt bridges with acidic residues in protein binding pockets. The conformation of the piperazine ring can also influence the overall shape of the molecule and its fit within a target's active site. | The protonatable nitrogen is key for interactions with receptors like serotonergic receptors. mdpi.com |
| Carboxamide Moiety | The carboxamide group can participate in hydrogen bonding interactions with biological targets. The terminal amine can be further substituted to introduce additional functional groups or to link the scaffold to other molecular fragments. | This moiety is essential for the activity of some derivatives, such as androgen receptor antagonists. nih.gov |
Quantitative structure-activity relationship (QSAR) studies on related arylpiperazine derivatives have provided insights into the physicochemical properties that govern their biological activity. nih.gov These models can be used to predict the activity of novel this compound analogues before their synthesis, thereby streamlining the drug design process. nih.gov
Integration of the Carboxamide Scaffold into Hybrid Molecular Systems
The this compound scaffold can be integrated into hybrid molecular systems to create multifunctional molecules with novel or enhanced biological activities. This approach, known as molecular hybridization, involves combining two or more pharmacophores into a single molecule. The goal is to develop hybrid compounds that can interact with multiple biological targets or that possess a synergistic combination of activities.
For instance, the carboxamide moiety of this compound can serve as a linker to attach other biologically active fragments. This could include natural products, such as piperine, or other synthetic pharmacophores known to have specific therapeutic effects. semanticscholar.org The resulting hybrid molecules may exhibit improved efficacy, reduced side effects, or a unique mechanism of action compared to the individual components.
Table 2: Examples of Hybrid Molecular Design Strategies
| Hybridization Partner | Rationale | Potential Therapeutic Application |
| Natural Product (e.g., Piperine) | To leverage the known biological activities of the natural product and potentially enhance its bioavailability or target specificity. semanticscholar.org | Anticancer, anti-inflammatory |
| Known Enzyme Inhibitor | To create a dual-target inhibitor that can modulate multiple pathways involved in a disease. | Oncology, neurodegenerative diseases |
| Fluorescent Dye | To develop chemical probes for visualizing biological processes or for use in diagnostic assays. | Bioimaging, diagnostics |
The design of such hybrid molecules requires careful consideration of the linker's length and flexibility to ensure that both pharmacophores can adopt their optimal conformations for interacting with their respective targets.
Application in Chemical Probe Development for Biological Systems
While specific examples of this compound being used as a chemical probe are not extensively documented, its structural features make it a suitable candidate for such applications. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems.
To be effective, a chemical probe should possess high affinity and selectivity for its target, as well as appropriate physicochemical properties to function in a cellular or in vivo environment. The this compound scaffold can be systematically modified to optimize these properties. For example, a reactive group could be introduced to allow for covalent labeling of the target protein, or a fluorescent tag could be attached for visualization by microscopy.
The development of chemical probes based on this scaffold would involve:
Identifying a specific biological target of interest.
Synthesizing a library of this compound analogues.
Screening the library to identify a potent and selective binder for the target.
Further optimizing the hit compound to improve its properties as a chemical probe.
Resources such as the Chemical Probes Portal provide guidance on the criteria for a high-quality chemical probe, which would be essential in the development of probes based on this scaffold. chemicalprobes.org
Development as Screening Compounds for Drug Discovery Libraries
The this compound scaffold is an attractive core structure for the construction of combinatorial libraries for high-throughput screening (HCS) in drug discovery. 5z.com The piperazine-2-carboxamide (B1304950) framework, a close relative, has been successfully used to generate large libraries of discrete compounds for general screening. 5z.com
The synthetic accessibility of the this compound scaffold allows for the rapid generation of a diverse range of analogues. By varying the substituents on the phenyl ring and the carboxamide nitrogen, a large chemical space can be explored. These libraries can then be screened against a wide array of biological targets to identify novel hit compounds for various diseases.
The Distributed Drug Discovery (D3) project is an example of an initiative that has utilized the synthesis of arylpiperazine libraries to search for new central nervous system agents. nih.gov This approach highlights the value of the arylpiperazine scaffold in generating diverse collections of compounds for drug discovery. The inclusion of this compound and its derivatives in such libraries increases the probability of discovering novel lead compounds with therapeutic potential.
Conclusion and Future Directions in N 4 Methylphenyl Piperazine 1 Carboxamide Research
Synthesis of Key Research Accomplishments and Emerging Knowledge Gaps
Research into the N-(4-methylphenyl)piperazine-1-carboxamide scaffold has yielded significant accomplishments, primarily centered on the exploration of its derivatives for a wide range of biological activities. The piperazine (B1678402) ring is a well-established pharmacophore, and its incorporation into the carboxamide structure has proven to be a fruitful strategy in medicinal chemistry. ontosight.airesearchgate.net Studies have demonstrated that derivatives of this compound exhibit diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system activities. researchgate.netnih.gov The versatility of the piperazine moiety allows for extensive structural modifications, which has been a key driver of research in this area. researchgate.netresearchgate.net
A major accomplishment has been the elucidation of structure-activity relationships (SAR) for various derivatives. For instance, modifications at the N-4 position of the piperazine ring and substitutions on the phenyl ring have been shown to significantly influence biological activity. nih.govmdpi.com The synthesis of extensive libraries of these compounds has enabled the identification of potent and selective agents for specific biological targets. frontiersin.org
Despite these advances, significant knowledge gaps remain. A primary gap is the lack of a comprehensive understanding of the in vivo efficacy and pharmacokinetic profiles of many promising derivatives. While numerous studies have reported potent in vitro activity, the translation of these findings into animal models and ultimately to clinical applications is often not fully explored. Furthermore, the precise molecular mechanisms of action for many of these compounds are yet to be fully elucidated. While some derivatives have been shown to interact with specific receptors or enzymes, a more detailed understanding at the molecular level is needed. nih.gov Another emerging area that requires more investigation is the potential for these compounds to act as allosteric modulators of their targets, which could offer advantages in terms of selectivity and safety.
The following table summarizes some of the key research findings for derivatives of the this compound scaffold:
| Derivative Class | Key Research Findings | Emerging Knowledge Gaps |
| Antimicrobial Agents | Broad-spectrum activity against various bacterial and fungal strains has been reported. nih.govmdpi.com | In-depth mechanistic studies to understand the mode of antimicrobial action and the potential for resistance development. |
| Anticancer Agents | Certain derivatives have shown significant cytotoxicity against various cancer cell lines. researchgate.net | Comprehensive in vivo studies to evaluate antitumor efficacy and toxicity profiles. |
| CNS Agents | Modulation of various central nervous system targets, including dopamine (B1211576) and serotonin (B10506) receptors, has been observed. nih.govresearchgate.net | Elucidation of the precise neuropharmacological profiles and potential therapeutic applications in neurological and psychiatric disorders. |
Future Avenues for Basic and Translational Research
The future of research on this compound and its derivatives is promising, with several key avenues for both basic and translational investigation. A primary focus should be on bridging the gap between in vitro and in vivo studies. This will involve the systematic evaluation of promising compounds in relevant animal models of disease to assess their efficacy, pharmacokinetics, and safety.
In basic research, there is a need for more in-depth mechanistic studies. The use of advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling can provide detailed insights into the molecular interactions between these compounds and their biological targets. This will not only enhance our understanding of their mechanism of action but also guide the rational design of more potent and selective analogs.
Translational research efforts should focus on the development of lead compounds with drug-like properties. This includes optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles and minimizing off-target effects. ontosight.ai The identification of specific biomarkers to monitor the therapeutic response and potential toxicity of these compounds will also be crucial for their clinical development.
Future research could also explore the application of these compounds in new therapeutic areas. Given the diverse biological activities of piperazine derivatives, it is likely that the this compound scaffold could be exploited for the treatment of a wider range of diseases than currently investigated. For example, exploring their potential as anti-inflammatory, antiviral, or immunomodulatory agents could be a fruitful area of research. ontosight.ai
Potential for New Methodological Advancements and Interdisciplinary Studies
The study of this compound and its analogs stands to benefit significantly from new methodological advancements and interdisciplinary collaborations. Advances in synthetic chemistry, such as high-throughput synthesis and flow chemistry, can accelerate the generation of diverse compound libraries for screening. researchgate.netmdpi.com The development of novel and efficient synthetic routes will be crucial for accessing structurally complex derivatives and for the large-scale production of lead candidates. mdpi.com
Interdisciplinary studies that combine medicinal chemistry with fields such as chemical biology, pharmacology, and computational science will be essential for advancing our understanding of these compounds. For example, the use of chemical probes based on the this compound scaffold can be a powerful tool to identify and validate new biological targets.
The application of artificial intelligence and machine learning in drug discovery can also play a significant role. These computational approaches can be used to predict the biological activity and pharmacokinetic properties of new derivatives, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming experimental screening.
The following table highlights potential interdisciplinary approaches for future research:
| Interdisciplinary Field | Potential Contribution |
| Chemical Biology | Development of chemical probes to identify novel biological targets and elucidate mechanisms of action. |
| Computational Chemistry | Use of molecular docking and molecular dynamics simulations to predict binding modes and guide rational drug design. |
| Pharmacology | In-depth in vivo studies to evaluate efficacy, pharmacokinetics, and safety in relevant disease models. |
| Materials Science | Development of novel drug delivery systems to improve the therapeutic index of promising compounds. |
Outlook for the this compound Class in Chemical Biology and Medicinal Chemistry
The this compound class of compounds holds considerable promise for the future of chemical biology and medicinal chemistry. The inherent versatility of the piperazine scaffold, combined with the established synthetic methodologies for its modification, ensures that this class will continue to be a rich source of novel bioactive molecules. rsc.orgnih.gov
In chemical biology, derivatives of this compound are expected to be valuable as tool compounds for probing biological pathways and identifying new therapeutic targets. Their ability to be readily functionalized makes them ideal for the development of fluorescent probes, affinity labels, and other chemical biology tools.
In medicinal chemistry, the focus will likely be on the development of highly selective and potent drug candidates for a variety of diseases. The continued exploration of the structure-activity relationships within this class will be key to achieving this goal. Furthermore, the application of this scaffold in the development of drugs with novel mechanisms of action, such as allosteric modulators or protein-protein interaction inhibitors, represents an exciting frontier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
